molecular formula C44H50KN12NaO22S6 B14449042 1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt CAS No. 75790-89-5

1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt

Cat. No.: B14449042
CAS No.: 75790-89-5
M. Wt: 1353.4 g/mol
InChI Key: MACBURWFIGGPAR-UHFFFAOYSA-L
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Description

1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups and triazine rings, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of dyes and optical brighteners due to its unique structural properties.

Preparation Methods

The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt involves several steps:

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized under strong oxidative conditions.

    Reduction: The triazine rings can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups, using reagents like sodium hydroxide or potassium hydroxide.

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and optical brighteners.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical research.

    Medicine: Its potential interactions with biological targets make it a candidate for drug development and other medical applications.

    Industry: The compound is used in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its sulfonic acid groups and triazine rings. These interactions can lead to various biochemical and chemical processes, depending on the specific application. The molecular pathways involved are often related to the compound’s ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar compounds to 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt include:

The uniqueness of 1,4-Benzenedisulfonic acid, 2,2’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt lies in its complex structure, which provides multiple functional groups for diverse chemical reactions and applications.

Properties

CAS No.

75790-89-5

Molecular Formula

C44H50KN12NaO22S6

Molecular Weight

1353.4 g/mol

IUPAC Name

potassium;sodium;2-[[4-[bis(2-hydroxypropyl)amino]-6-[4-[2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(5-sulfo-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]-4-sulfobenzenesulfonate

InChI

InChI=1S/C44H52N12O22S6.K.Na/c1-23(57)19-55(20-24(2)58)43-51-39(49-41(53-43)47-33-17-31(79(61,62)63)11-13-35(33)81(67,68)69)45-29-9-7-27(37(15-29)83(73,74)75)5-6-28-8-10-30(16-38(28)84(76,77)78)46-40-50-42(54-44(52-40)56(21-25(3)59)22-26(4)60)48-34-18-32(80(64,65)66)12-14-36(34)82(70,71)72;;/h5-18,23-26,57-60H,19-22H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;/q;2*+1/p-2

InChI Key

MACBURWFIGGPAR-UHFFFAOYSA-L

Canonical SMILES

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC(C)O)CC(C)O)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)O)S(=O)(=O)O)O.[Na+].[K+]

Origin of Product

United States

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